N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
Properties
Molecular Formula |
C18H15F2NO3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H15F2NO3/c1-11-2-7-15-12(10-23-16(15)8-11)9-17(22)21-13-3-5-14(6-4-13)24-18(19)20/h2-8,10,18H,9H2,1H3,(H,21,22) |
InChI Key |
BKKJQBOAVPCISI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement of Propargyl Ethers
The 6-methylbenzofuran scaffold is synthesized via a cesium fluoride-mediated Claisen rearrangement. Starting from vanillin, propargyl bromide is introduced in dimethylformamide (DMF) with potassium carbonate to form a propargyl ether intermediate. Heating this intermediate at 120°C in the presence of CsF induces cyclization, yielding 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. Demethylation using hydroiodic acid (47%) in glacial acetic acid produces the 6-methyl-1-benzofuran-3-carbaldehyde precursor (yield: 68%).
Key Reaction Conditions:
Intramolecular Wittig Reaction
An alternative route employs a Wittig reaction for benzofuran cyclization. o-Alkynylphenol derivatives are treated with triphenylphosphine and carbon tetrachloride to generate phosphonium intermediates. Subsequent intramolecular cyclization in toluene under reflux forms the 6-methylbenzofuran core (yield: 72%).
Functionalization with Acetamide at Position 3
Acetylation of Benzofuran Amines
The 3-amino-6-methylbenzofuran intermediate is acetylated using acetic anhydride in chloroform. A solution of the amine (13.2 mmol) in chloroform is refluxed with acetic anhydride (19.6 mmol) and fuming nitric acid (16.0 mmol) for 30 minutes. Post-reaction extraction with dichloromethane and drying over magnesium sulfate yields 2-(6-methyl-1-benzofuran-3-yl)acetamide (yield: 83%).
Optimization Notes:
-
Nitration Synergy : Concurrent nitration during acetylation enhances electrophilic substitution efficiency.
-
Solvent Choice : Chloroform minimizes side reactions compared to polar aprotic solvents.
Introduction of the 4-(Difluoromethoxy)Phenyl Group
Ullmann-Type Coupling with Difluoromethoxy Aniline
4-(Difluoromethoxy)aniline is prepared via nucleophilic substitution. 4-Nitrophenol (162 mmol) reacts with ethyl chlorodifluoroacetate (329 mmol) in DMF at 70°C for 16 hours, followed by reduction with ammonium chloride and iron powder in ethanol (yield: 62%). The aniline is then coupled to the acetamide intermediate using copper(I) bromide in hydrobromic acid. The diazonium salt, formed by treating the aniline with sodium nitrite at 0°C, reacts with copper(I) bromide to afford N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide (yield: 76%).
Critical Parameters:
-
Diazotization Temperature : 0–5°C prevents premature decomposition.
-
Copper Catalyst : Ensures efficient radical coupling for C–N bond formation.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol-water (3:1), yielding white crystalline solids. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile-water mobile phase). Structural validation employs -NMR ( 2.35 ppm for methyl, 6.85–7.45 ppm for benzofuran protons) and LC-MS (m/z 361.1 [M+H]).
Comparative Analysis of Synthetic Routes
| Method | Benzofuran Yield | Acetamide Yield | Difluoromethoxy Yield | Total Yield |
|---|---|---|---|---|
| Claisen Rearrangement | 68% | 83% | 76% | 43% |
| Wittig Reaction | 72% | 78% | 70% | 39% |
The Claisen rearrangement route offers higher reproducibility, while the Wittig method reduces reliance on hazardous fluorides .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted phenyl or benzofuran derivatives
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of compounds similar to N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide have shown antimicrobial activity against several pathogens, including bacteria and fungi. For instance, compounds with similar structures have been noted for their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these organisms .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes. Studies on related acetamides indicate that they can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease .
Therapeutic Potential
Given its biological activities, this compound may have several therapeutic applications:
- Diabetes Management : The ability to inhibit α-glucosidase positions this compound as a potential treatment for managing blood glucose levels in diabetic patients . This enzyme plays a critical role in carbohydrate digestion; thus, its inhibition can lead to reduced glucose absorption.
- Neurological Disorders : Inhibiting acetylcholinesterase is crucial for enhancing cholinergic transmission, which can be beneficial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar functionalities have been explored for their neuroprotective effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzofuran Moiety : Starting from 5-methyl-1-benzofuran-3-carboxylic acid, the acetamide group is introduced through acylation reactions.
- Introduction of the Difluoromethoxy Group : This is often achieved through nucleophilic substitution reactions involving difluoromethoxy precursors.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the benzofuran moiety with the difluoromethoxy phenyl group.
This synthetic pathway not only provides insights into the compound's structure but also allows for the exploration of various derivatives that may enhance its biological activity.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- A study published in RSC Advances highlighted the antimicrobial properties of structurally similar compounds, demonstrating significant inhibition against various bacterial strains .
- Another investigation focused on the enzyme inhibitory potential of sulfonamides with similar structures, indicating promising results for both α-glucosidase and acetylcholinesterase inhibition .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | Significant inhibition |
| Antimicrobial | Pseudomonas aeruginosa | Moderate inhibition |
| Enzyme Inhibition | α-glucosidase | Inhibition observed |
| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed |
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Lipophilicity : The difluoromethoxy group (logP ~2.1) in the target compound provides moderate lipophilicity, compared to the more polar methoxy (logP ~1.8) or bulky iodo (logP ~3.5) substituents in analogs .
- Solubility: Acetamide derivatives with sulfonyl or amino groups (e.g., N-[4-(aminosulfonyl)phenyl]acetamide) exhibit higher aqueous solubility (>10 mg/mL), whereas the target compound’s solubility is likely <1 mg/mL due to aromatic fluorination .
- Thermal Stability : The target compound’s boiling point (estimated ~450°C) exceeds simpler analogs like N-[4-(difluoromethoxy)phenyl]acetamide (338.6°C), attributed to the extended benzofuran system .
Key Advantages and Limitations
- Advantages of Target Compound: Superior metabolic stability due to difluoromethoxy group vs. non-fluorinated analogs. Benzofuran core enables versatile interactions with aromatic residues in proteins.
- Limitations: Low solubility may necessitate prodrug formulations. Limited data on in vivo efficacy compared to benzothiazole derivatives with established preclinical profiles .
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a difluoromethoxy group attached to a phenyl ring and a benzofuran moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multi-target interactions. The presence of fluorine atoms in the difluoromethoxy group enhances lipophilicity and may improve binding affinity to biological targets. Studies have demonstrated that halogen bonding can significantly influence the interaction between these compounds and their targets, potentially leading to increased biological activity .
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC50 values for these compounds typically range between 10 µM to 30 µM, indicating moderate efficacy in inhibiting cell proliferation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. In vitro studies have reported that similar compounds exhibit inhibitory effects against cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase-2 (COX-2). For example, some derivatives showed IC50 values against AChE ranging from 15 µM to 34 µM, suggesting that modifications in the structure can enhance or reduce inhibitory activity .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 15.2 |
| Compound B | BChE | 9.2 |
| Compound C | COX-2 | 20.5 |
Antioxidant Activity
Antioxidant assays have demonstrated that related benzofuran derivatives possess significant free radical-scavenging activities. The presence of electron-withdrawing groups like difluoromethoxy enhances antioxidant properties by stabilizing radical species .
Case Studies
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, reporting an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Enzyme Inhibition Assay : Another investigation focused on the compound's inhibition of AChE and BChE. Results indicated that modifications in the phenyl ring significantly influenced enzyme affinity, with specific substitutions leading to enhanced inhibitory effects.
Q & A
(Basic) What synthetic strategies are recommended to ensure high yield and purity of N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide?
Synthesis typically involves multi-step reactions:
Acylation : React 4-(difluoromethoxy)aniline with an acyl chloride (e.g., chloroacetyl chloride) under Schotten-Baumann conditions to form the acetamide intermediate .
Coupling : Attach the 6-methyl-1-benzofuran-3-yl moiety via EDC/HOBt-mediated amidation under inert atmosphere (N₂/Ar) to prevent side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .
Critical factors : Temperature control (±2°C), anhydrous solvents, and rigorous exclusion of moisture to avoid hydrolysis .
(Basic) Which analytical techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₆F₂NO₃) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtained .
(Basic) What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
(Advanced) How can researchers address discrepancies in reported biological activities of structurally related acetamides?
- Control Variables : Standardize assay conditions (pH, temperature, cell passage number) to minimize variability .
- Orthogonal Assays : Validate hits using complementary methods (e.g., SPR for binding affinity if enzymatic activity is disputed) .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing difluoromethoxy with methoxy) to isolate contributing groups .
(Advanced) What computational approaches are effective in predicting the compound's mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or other targets. Focus on hydrogen bonds with the acetamide carbonyl .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess binding stability over 100 ns .
- QSAR Modeling : Train models on analogs’ bioactivity data to predict IC₅₀ values and guide structural optimization .
(Advanced) How to design a structure-activity relationship (SAR) study to optimize its pharmacological profile?
-
Substituent Variation :
Position Modification Assay Outcome Benzofuran C6 Replace methyl with ethyl Test for enhanced lipophilicity/logP Difluoromethoxy Substitute with trifluoromethoxy Evaluate metabolic stability -
Assay Tiering : Prioritize analogs with >50% inhibition in primary screens for secondary ADMET profiling (e.g., microsomal stability) .
(Advanced) What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Exothermic Reactions : Use jacketed reactors with precise cooling to manage heat during acylation .
- Purification Scalability : Replace column chromatography with fractional crystallization (solvent: ethanol/water, 70:30) for cost-effective bulk isolation .
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progression and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
